![molecular formula C16H25NO5 B2787709 Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate CAS No. 1868104-34-0](/img/structure/B2787709.png)
Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate
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Overview
Description
Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate is a chemical compound that belongs to the family of amino acid derivatives. It is commonly referred to as MBDM, and it has been found to have significant biological activity. MBDM has been studied extensively for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In
Mechanism of Action
The mechanism of action of MBDM is not fully understood, but it is believed to involve the activation of the AMPK pathway. AMPK is a key regulator of cellular energy metabolism, and it is activated in response to cellular stress, such as low energy levels. Activation of AMPK leads to a number of downstream effects, including increased glucose uptake, increased fatty acid oxidation, and decreased protein synthesis.
Biochemical and Physiological Effects:
MBDM has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and antidiabetic properties, MBDM has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. MBDM has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBDM for lab experiments is its high purity and stability. MBDM is a relatively stable compound, and it can be stored for long periods of time without significant degradation. This makes it an ideal compound for use in long-term studies. However, one of the limitations of MBDM is its relatively low yield. The synthesis of MBDM is a complex and time-consuming process, and the yield is typically around 50%. This can make it difficult to obtain large quantities of MBDM for use in experiments.
Future Directions
There are a number of future directions for research on MBDM. One area of research is the development of more efficient synthesis methods for MBDM. This could involve the use of new catalysts or reaction conditions to increase the yield and purity of MBDM. Another area of research is the identification of new biological targets for MBDM. While the AMPK pathway is a key target of MBDM, there may be other pathways or targets that could be exploited for therapeutic benefit. Finally, there is a need for more in-depth studies of the pharmacokinetics and toxicity of MBDM. While MBDM has shown promising biological activity in vitro and in animal models, more studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, MBDM is a promising compound with significant biological activity. It has been studied extensively for its potential use in the treatment of various diseases, including cancer and diabetes. MBDM has been shown to have a number of biochemical and physiological effects, including anticancer, antidiabetic, anti-inflammatory, and antioxidant effects. While there are some limitations to the use of MBDM in lab experiments, there are also a number of future directions for research on this compound. With further research, MBDM may prove to be a valuable tool in the fight against disease.
Synthesis Methods
The synthesis of MBDM involves the reaction of benzylamine with dihydroxyacetone, followed by the addition of methyl 4-methoxy-2-oxobutanoate. The reaction is catalyzed by a chiral catalyst, and the resulting product is purified by column chromatography. The yield of MBDM is typically around 50%, and the purity is greater than 95%.
Scientific Research Applications
MBDM has been found to have significant biological activity, and it has been studied extensively for its potential use in the treatment of various diseases. One of the most promising applications of MBDM is in the treatment of cancer. MBDM has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It does so by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, MBDM has also been studied for its potential use in the treatment of diabetes. MBDM has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It does so by activating the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose and lipid metabolism.
properties
IUPAC Name |
methyl 3-[benzyl-[(2S)-2,3-dihydroxypropyl]amino]-4-methoxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-21-12-14(8-16(20)22-2)17(10-15(19)11-18)9-13-6-4-3-5-7-13/h3-7,14-15,18-19H,8-12H2,1-2H3/t14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBOKECWCXMGMO-LOACHALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)OC)N(CC1=CC=CC=C1)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(CC(=O)OC)N(CC1=CC=CC=C1)C[C@@H](CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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